

Spectroscopic and Synthetic Profile of 3-Bromo-8-nitroquinoline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Bromo-8-nitroquinoline

Cat. No.: B189542

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and synthetic methodology for **3-bromo-8-nitroquinoline**. The strategic placement of a bromine atom and a nitro group on the quinoline scaffold makes this compound a valuable intermediate in medicinal chemistry and materials science. This document details the expected spectroscopic data (NMR, IR, MS), provides established experimental protocols for synthesis and analysis, and outlines the logical workflows for its characterization.

Molecular Structure and Properties

3-Bromo-8-nitroquinoline possesses the molecular formula $C_9H_5BrN_2O_2$ and a molecular weight of approximately 253.05 g/mol .^[1] The structure consists of a quinoline ring system substituted with a bromine atom at the C3 position and a nitro group at the C8 position.

Spectroscopic Data Summary

Due to the limited availability of direct experimental spectra for **3-bromo-8-nitroquinoline**, the following data is predicted based on the analysis of structurally similar compounds, including various bromoquinoline and nitroquinoline derivatives.^{[2][3][4][5][6]}

Table 1: Predicted 1H NMR Spectroscopic Data (δ , ppm)

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H-2	8.9 - 9.1	d	~2.0 - 2.5
H-4	8.4 - 8.6	d	~2.0 - 2.5
H-5	8.2 - 8.4	dd	~8.0 - 8.5, ~1.0 - 1.5
H-6	7.6 - 7.8	t	~7.5 - 8.0
H-7	8.0 - 8.2	dd	~7.5 - 8.0, ~1.0 - 1.5

Note: Predicted values are based on the analysis of related bromo- and nitro-substituted quinoline systems. Actual values may vary depending on the solvent and experimental conditions.

Table 2: Predicted ^{13}C NMR Spectroscopic Data (δ , ppm)

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C-2	~152
C-3	~120 (C-Br)
C-4	~138
C-4a	~148
C-5	~125
C-6	~130
C-7	~128
C-8	~140 (C-NO ₂)
C-8a	~145

Note: These are estimated values. The presence of the bromine and nitro groups significantly influences the chemical shifts of the corresponding and adjacent carbon atoms.

Table 3: Predicted Infrared (IR) Spectroscopic Data

Functional Group	Predicted Absorption Range (cm ⁻¹)	Intensity
C-H (aromatic)	3100 - 3000	Medium
C=N, C=C (aromatic)	1600 - 1450	Medium to Strong
N-O (nitro stretch, asymmetric)	1550 - 1520	Strong
N-O (nitro stretch, symmetric)	1360 - 1340	Strong
C-Br	700 - 550	Medium to Strong

Note: The characteristic strong absorptions of the nitro group are key diagnostic peaks in the IR spectrum.[7][8]

Table 4: Predicted Mass Spectrometry (MS) Data

m/z Value	Interpretation
252/254	[M] ⁺ and [M+2] ⁺ molecular ion peaks in an approximate 1:1 ratio, characteristic of a monobrominated compound.
206/208	Fragment corresponding to the loss of NO ₂ .
127	Fragment corresponding to the loss of Br and NO ₂ .

Note: The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br) is a definitive feature in the mass spectrum of this compound.[9][10]

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of **3-bromo-8-nitroquinoline**, adapted from established methods for related compounds.[6][11][12][13][14]

Synthesis of 3-Bromo-8-nitroquinoline

A potential synthetic route involves the nitration of 3-bromoquinoline.

- Reaction Setup: In a round-bottom flask, dissolve 3-bromoquinoline in concentrated sulfuric acid at a low temperature (e.g., 0 °C).
- Reagent Addition: Add a nitrating mixture (a combination of concentrated nitric acid and concentrated sulfuric acid) dropwise to the stirred solution, maintaining the low temperature.
- Reaction Conditions: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up and Purification: Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms. Collect the solid by filtration, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

NMR Spectroscopy

- Sample Preparation: Weigh approximately 10-20 mg of the purified **3-bromo-8-nitroquinoline** and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a 5 mm NMR tube.[5]
- ^1H NMR Data Acquisition:
 - Use a standard single-pulse experiment.
 - Set the spectral width to cover the aromatic region (e.g., 0-10 ppm).
 - Acquire a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.[3]
- ^{13}C NMR Data Acquisition:
 - Use a proton-decoupled pulse program.
 - A more concentrated sample may be required.
 - A larger number of scans and a longer relaxation delay are typically necessary compared to ^1H NMR.[9]

- Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired FID to obtain the final spectrum.

Infrared (IR) Spectroscopy

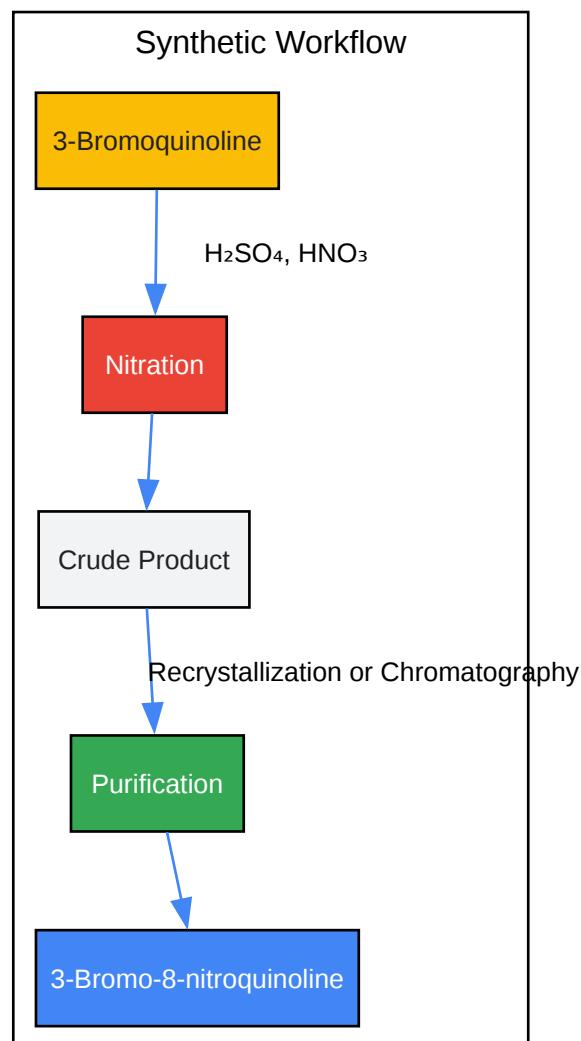
- Sample Preparation: Prepare the sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: Record the spectrum over the range of 4000-400 cm^{-1} .
- Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.

Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample into the mass spectrometer, typically using a direct insertion probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- Ionization: Use a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).
- Data Acquisition: Acquire the mass spectrum, ensuring sufficient resolution to observe the isotopic pattern of the molecular ion.
- Data Analysis: Analyze the molecular ion peak and the fragmentation pattern to confirm the molecular weight and structural features of the compound.[9]

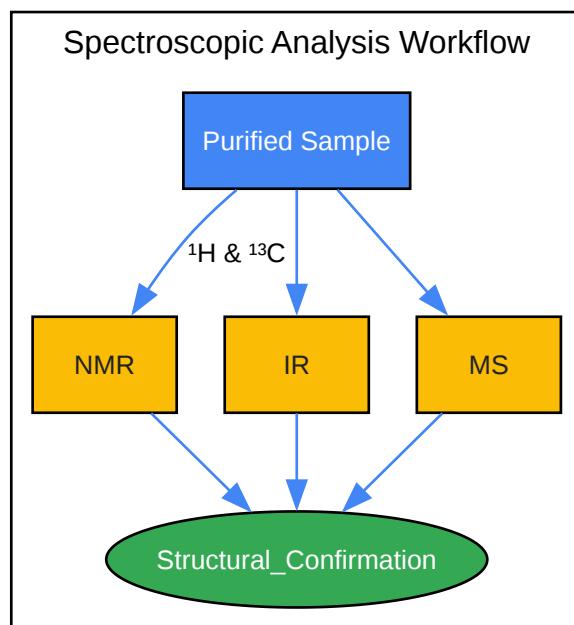
Workflow and Logic Diagrams

The following diagrams, generated using Graphviz, illustrate the logical flow of the synthesis and characterization of **3-bromo-8-nitroquinoline**.



[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **3-bromo-8-nitroquinoline**.



[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic characterization of **3-bromo-8-nitroquinoline**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Quinoline, 3-bromo-8-nitro- | C9H5BrN2O2 | CID 79286 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. acgpubs.org [acgpubs.org]
- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 3-Bromo-8-nitroquinoline: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b189542#spectroscopic-data-nmr-ir-ms-for-3-bromo-8-nitroquinoline>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com